molecular formula C21H23NO3 B14321286 2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]- CAS No. 108335-85-9

2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]-

Cat. No.: B14321286
CAS No.: 108335-85-9
M. Wt: 337.4 g/mol
InChI Key: DCOVBLCOKIORBG-UHFFFAOYSA-N
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Description

2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]- is a complex organic compound that belongs to the class of piperidinones. Piperidinones are characterized by a six-membered ring containing a nitrogen atom and a ketone group. This particular compound is notable for its unique structure, which includes a phenylmethoxy group attached to a phenyl ring, further connected to a piperidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]- can be achieved through various synthetic routes. One common method involves the reaction of an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine, following the Petrenko-Kritschenko piperidone synthesis . This multicomponent reaction is related to the Hantzsch pyridine synthesis and provides a straightforward approach to piperidinones.

Industrial Production Methods

Industrial production of this compound may involve the dehydrogenation of 5-amino-1-pentanol, catalyzed by rhodium and ruthenium complexes . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oximes and hydrazones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidinones.

Scientific Research Applications

2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]- involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]- is unique due to its phenylmethoxy substitution, which imparts distinct chemical and physical properties

Properties

CAS No.

108335-85-9

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

1-[3-(4-phenylmethoxyphenyl)propanoyl]piperidin-2-one

InChI

InChI=1S/C21H23NO3/c23-20-8-4-5-15-22(20)21(24)14-11-17-9-12-19(13-10-17)25-16-18-6-2-1-3-7-18/h1-3,6-7,9-10,12-13H,4-5,8,11,14-16H2

InChI Key

DCOVBLCOKIORBG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C(=O)CCC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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